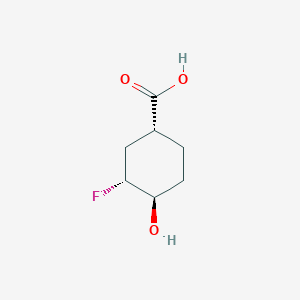
(1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a fluorine atom and a hydroxyl group on a cyclohexane ring, makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexane derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carboxylation: The carboxylic acid group is typically introduced via carboxylation reactions, using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparación Con Compuestos Similares
(1R,3R,4R)-3-chloro-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(1R,3R,4R)-3-bromo-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
(1R,3R,4R)-3-iodo-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its halogenated counterparts.
Propiedades
Fórmula molecular |
C7H11FO3 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
(1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h4-6,9H,1-3H2,(H,10,11)/t4-,5-,6-/m1/s1 |
Clave InChI |
RXCJRJYNJDTAAW-HSUXUTPPSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C[C@@H]1C(=O)O)F)O |
SMILES canónico |
C1CC(C(CC1C(=O)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B13154809.png)
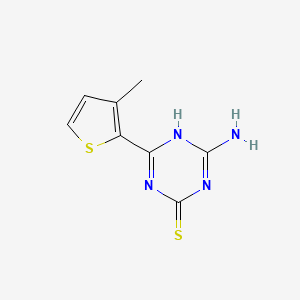
![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)
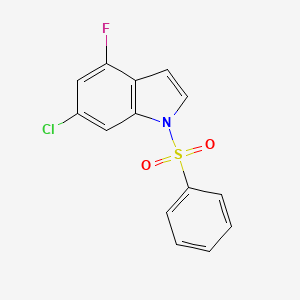
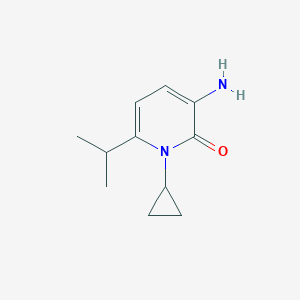
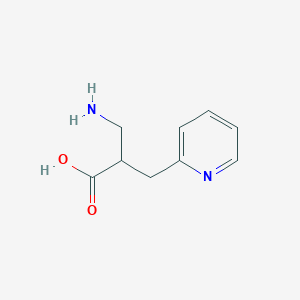
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)

![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)
